2-(oxolan-2-yl)-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-one
Description
Properties
IUPAC Name |
1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-(oxolan-2-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2S/c15-13(8-11-2-1-6-16-11)14-5-3-12-10(9-14)4-7-17-12/h4,7,11H,1-3,5-6,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTKQLIRXTIAQKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CC(=O)N2CCC3=C(C2)C=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(oxolan-2-yl)-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-one is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms, and relevant case studies.
- Molecular Formula : C13H17NO2S
- Molecular Weight : 251.34 g/mol
- IUPAC Name : 1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-(oxolan-2-yl)ethanone
Biological Activity Overview
The compound exhibits a range of biological activities attributed to its thieno[3,2-c]pyridine core and oxolane moiety. Research indicates potential applications in:
- Antioxidant Activity : Compounds with similar structures have demonstrated antioxidant properties that protect cells from oxidative stress.
- Antimicrobial Effects : Preliminary studies suggest that derivatives of thieno[3,2-c]pyridine may possess antimicrobial properties against various pathogens.
- Anticancer Potential : The thieno[3,2-c]pyridine scaffold is known for its ability to inhibit certain kinases involved in cancer progression.
The biological activity of this compound likely involves interactions with specific molecular targets such as enzymes or receptors. Its unique functional groups facilitate binding to these targets, potentially modulating their activity. For instance:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways.
- Receptor Modulation : It could alter receptor signaling pathways relevant to cancer and inflammation.
Antioxidant Activity
Research has shown that thieno[3,2-c]pyridine derivatives exhibit significant antioxidant properties. A study assessed various derivatives' effects on erythrocytes exposed to oxidative stress induced by 4-nonylphenol. The results indicated that compounds similar to this compound reduced the percentage of altered erythrocytes significantly compared to controls.
| Treatment | Control | 4-Nonylphenol | Compound A | Compound B |
|---|---|---|---|---|
| Altered Erythrocytes (%) | 1 ± 0.3 | 40.3 ± 4.87 | 12 ± 1.03 | 0.6 ± 0.16 |
This data suggests a protective effect against oxidative damage.
Antimicrobial Activity
Another study investigated the antimicrobial properties of thieno[3,2-c]pyridine derivatives against various bacterial strains. Results indicated that certain compounds exhibited significant inhibition zones against pathogens such as Escherichia coli and Staphylococcus aureus. The structure of the compound plays a crucial role in its effectiveness.
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Properties of Analogous Thienopyridine Derivatives
Substituent Effects on Pharmacological Activity
- Prasugrel : The cyclopropyl and fluorophenyl groups enhance metabolic stability and enable enzymatic activation to its active metabolite, which irreversibly inhibits platelet P2Y₁₂ receptors .
- Oxolan-2-yl Substituent: The tetrahydrofuran ring introduces oxygen-based polarity, which could improve solubility and alter pharmacokinetics compared to nonpolar groups (e.g., tert-butyl) .
Research Findings and Implications
- Prasugrel’s Success : The antiplatelet efficacy of prasugrel underscores the importance of optimized substituents (e.g., fluorophenyl for target affinity, cyclopropyl for metabolic activation) .
- Target Compound’s Potential: The oxolan-2-yl group in this compound may balance lipophilicity and solubility, making it a candidate for further pharmacological screening.
- Synthetic Accessibility : Analogs like the chloro and aniline derivatives are commercially available, suggesting feasible synthetic routes for structure-activity relationship (SAR) studies .
Q & A
Q. Table 1: Comparison of Synthetic Methods
| Method | Yield (%) | Time (h) | Key Advantage | Reference |
|---|---|---|---|---|
| Microwave-assisted | 78–85 | 0.5–2 | Rapid, high purity | |
| Conventional heating | 65–72 | 12–24 | Scalable | |
| Green solvent system | 70–75 | 6–8 | Environmentally sustainable |
Advanced: How to resolve contradictions in reported biological activity data?
Answer:
Contradictions often arise from variations in assay conditions, impurity profiles, or undefined stereochemistry. To address this:
- Target deconvolution : Use CRISPR screening or proteomics to identify off-target interactions .
- Purity validation : Employ orthogonal analytical methods (e.g., HPLC-MS, 2D NMR) to rule out impurity-driven artifacts .
- Stereochemical analysis : Chiral chromatography (e.g., Chiralcel OD-H) can separate enantiomers, as seen in related thienopyridines like prasugrel .
Basic: What characterization techniques are critical for structural validation?
Answer:
- NMR spectroscopy : H and C NMR confirm regiochemistry and substituent positions (e.g., thieno[3,2-c]pyridine proton signals at δ 6.8–7.2 ppm) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ m/z calculated for CHNOS: 244.08) .
- X-ray crystallography : Resolves absolute configuration if single crystals are obtainable .
Advanced: How to manage stereochemical challenges during synthesis?
Answer:
Stereochemical control is critical due to the compound’s fused heterocyclic system. Strategies include:
- Chiral auxiliaries : Temporarily fix stereocenters during key steps (e.g., Evans oxazolidinones) .
- Asymmetric catalysis : Use of chiral ligands (e.g., BINAP) in transition-metal-catalyzed reactions .
- Dynamic resolution : Exploit equilibrium-controlled epimerization in protic solvents .
Basic: How to address poor solubility in biological assays?
Answer:
- Co-solvent systems : Use DMSO/PBS mixtures (≤1% DMSO) to maintain solubility without cytotoxicity .
- Prodrug derivatization : Introduce phosphate or ester groups to enhance aqueous solubility .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles (e.g., PLGA) for sustained release .
Advanced: What computational methods support structure-activity relationship (SAR) studies?
Answer:
- Molecular docking : Predict binding modes to targets like LXR or sirtuin-1 (e.g., AutoDock Vina with optimized force fields) .
- QSAR modeling : Use descriptors (e.g., logP, polar surface area) to correlate substituent effects with activity .
- MD simulations : Analyze stability of ligand-target complexes over 100-ns trajectories (e.g., GROMACS) .
Basic: How to evaluate stability under physiological conditions?
Answer:
- Forced degradation studies : Expose to pH 1–10 buffers, UV light, and oxidants (HO) to identify degradation pathways .
- LC-MS stability assays : Monitor parent compound depletion and metabolite formation (e.g., hydroxylation at the oxolane ring) .
- Accelerated stability testing : Store at 40°C/75% RH for 4 weeks to predict shelf life .
Advanced: How to elucidate metabolic pathways?
Answer:
- In vitro metabolism : Incubate with liver microsomes (human or rodent) and identify phase I/II metabolites via LC-HRMS .
- Isotope labeling : Use C-labeled compound to trace metabolic fate in vivo .
- CYP enzyme mapping : Inhibit specific isoforms (e.g., CYP3A4 with ketoconazole) to determine contribution to metabolism .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
